Thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt
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Overview
Description
Thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method is the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones, which leads to the formation of the thiazolopyrimidine ring system . The reaction conditions often involve the use of solvents such as methanol, ethanol, or acetonitrile, and bases like anhydrous potassium carbonate or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyrimidines, sulfoxides, sulfones, and dihydro derivatives. These products can have different properties and applications based on their functional groups .
Scientific Research Applications
Thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like acetylcholinesterase and topoisomerase II, leading to its biological effects . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidines, such as:
- Thiazolo(3,2-a)pyridinium derivatives
- Thiazolo(3,2-b)triazole derivatives
- Triazolo(1,5-a)pyrimidine derivatives
Uniqueness
What sets thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
86660-12-0 |
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Molecular Formula |
C13H10N2OS |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
7-methyl-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C13H10N2OS/c1-9-7-8-15-12(16)11(17-13(15)14-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
XDGGELZYTVWQKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=S=C(C(=O)N2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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